8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, including the formation of the imidazo[2,1-f]purine core and the introduction of the 2,4-dimethylphenyl and 2-oxopropyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Common reagents used in the synthesis include organoboron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Biological Activity
The compound 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its reactivity and biological interactions. The key structural elements include:
- Imidazo[2,1-f]purine core
- Dimethyl and oxopropyl substituents
- A 2,4-dimethylphenyl group
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H26N4O3 |
Molecular Weight | 394.46 g/mol |
LogP | 3.24 |
Polar Surface Area | 58.25 Å |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act as a phosphodiesterase (PDE) inhibitor , which plays a crucial role in modulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), impacting numerous physiological processes.
Pharmacological Profiles
-
Antidepressant Activity
- A study indicated that derivatives of imidazo[2,1-f]purines exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7) and weak inhibitory activity against PDE4B and PDE10A. One specific derivative demonstrated notable antidepressant effects in animal models, outperforming traditional anxiolytics like diazepam in forced swim tests (FST) .
-
Antitumor Potential
- Research has highlighted the potential of this compound in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth .
- Anti-inflammatory Effects
Case Studies
- Study on Antidepressant Effects : A series of imidazo[2,1-f]purine derivatives were synthesized and evaluated for their antidepressant potential. The most promising derivative showed significant serotonin receptor binding affinity and was effective in reducing depressive-like behaviors in mice .
- Antitumor Activity Assessment : In a controlled study, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited IC50 values indicating potent inhibitory effects on cell viability .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-6-7-15(12(2)8-11)25-13(3)9-23-16-17(21-19(23)25)22(5)20(28)24(18(16)27)10-14(4)26/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKYDPJVZURFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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